1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-25(16-17-10-6-5-7-11-17)13-9-8-12-23-22(26)24-18-14-19(27-2)21(29-4)20(15-18)28-3/h5-7,10-11,14-15H,12-13,16H2,1-4H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYFEEGLWXAUDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=CC(=C(C(=C1)OC)OC)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 4-(Benzyl(methyl)amino)but-2-yne: This intermediate can be synthesized by reacting benzylamine with propargyl bromide in the presence of a base such as potassium carbonate.
Formation of 3-(3,4,5-Trimethoxyphenyl)isocyanate: This intermediate is prepared by reacting 3,4,5-trimethoxyaniline with phosgene or a phosgene equivalent.
Coupling Reaction: The final step involves the coupling of 4-(Benzyl(methyl)amino)but-2-yne with 3-(3,4,5-trimethoxyphenyl)isocyanate under mild conditions to form the desired urea compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound may inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated effectiveness against breast and liver cancer models, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Properties
The compound has shown promise in inhibiting the growth of certain bacterial strains. This antimicrobial activity points to potential applications in treating infections and developing new antibiotics.
Enzyme Inhibition
Mechanistic studies suggest that 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea may act as an enzyme inhibitor. This could affect metabolic pathways relevant to cancer and other diseases, providing insights into its therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds with similar structural motifs. The mechanisms by which these compounds exert their effects typically involve:
- Binding to Specific Enzymes or Receptors : This interaction can lead to altered enzyme activity and modulation of receptor signaling pathways.
Such actions are crucial for understanding how this compound can be utilized therapeutically.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-{[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea (CAS: 1234813-65-0)
This urea derivative replaces the propargylamine-benzyl(methyl)amino group with a piperidinylmethyl-benzofuran carbonyl moiety.
Heterocyclic Compounds
Podophyllotoxin Derivatives (PODO-1, 3a, 3f)
Podophyllotoxin analogs, such as 3a ((E)-3-(hydroxy(3,4,5-trimethoxyphenyl)methyl)-4-(4-(trifluoromethyl)styryl)dihydrofuran-2(3H)-one), incorporate the 3,4,5-trimethoxyphenyl group within a dihydrofuran-2(3H)-one scaffold. These compounds act as PPARγ partial agonists, reversing insulin resistance in diabetic models . In contrast, the target urea compound’s herbicidal activity against rape (Table 1) suggests divergent biological targets despite shared aromatic substitution.
Tetrazole Derivatives (Compound 2238)
1-(3-Chloro-4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-tetrazole (compound 2238) replaces the urea group with a tetrazole ring. Tetrazoles are metabolically stable bioisosteres for carboxylic acids, often improving pharmacokinetics. The ethoxy and chloro substituents in compound 2238 may enhance solubility compared to the lipophilic propargylamine linker in the target compound, though biological data are lacking .
Acetamide and Ester Derivatives
N-Benzyl-3-(4-chlorophenyl)-2-(methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino)propanamide
This patent compound features a 3,4,5-trimethoxyphenyl acetamide core with a chlorophenyl-benzyl substitution. The acetamide group may confer protease resistance compared to the urea moiety, though its applications remain undisclosed .
Trap2 (Methyl 4-(((R)-2-((R)-5-oxo-2-(((prop-2-yn-1-yloxy)carbonyl)amino)...)benzoate)
Trap2 integrates a 3,4,5-trimethoxyphenyl group into a benzoate ester scaffold with a trifluoromethyl diazirine tag, likely used for photoaffinity labeling. The propargyloxy group in Trap2 contrasts with the propargylamine linker in the target compound, highlighting divergent synthetic applications .
Data Tables
Table 1: Herbicidal Activity of 3,4,5-Trimethoxyphenyl Derivatives (Rape and Barnyard Grass)
Research Findings and Structure-Activity Relationships (SAR)
- Trimethoxyphenyl Group : The 3,4,5-trimethoxyphenyl moiety is critical for bioactivity across diverse applications. In herbicidal compounds, its lipophilicity may facilitate membrane penetration, while in PPARγ agonists (e.g., PODO-1), it contributes to receptor binding .
- Urea vs. Tetrazole/Amide : Urea derivatives generally exhibit stronger hydrogen-bonding capacity, which may favor herbicidal activity by interacting with plant enzymes. In contrast, tetrazoles and amides prioritize metabolic stability in therapeutic contexts .
Biological Activity
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and its implications for future research.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Urea functional group
- Benzyl(methyl)amino moiety
- But-2-yn-1-yl chain
- 3,4,5-trimethoxyphenyl group
This unique combination of functional groups allows for diverse interactions with biological targets, making it a candidate for various pharmacological applications.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
Anticancer Activity
Preliminary studies suggest that the compound possesses anticancer properties , potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines by inhibiting key signaling pathways associated with tumor growth and survival .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . In vitro assays have demonstrated significant activity against both gram-positive and gram-negative bacteria. The presence of the trimethoxyphenyl group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 24 |
| Compound B | Escherichia coli | 22 |
| Compound C | Pseudomonas aeruginosa | 20 |
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:
- Enzyme Inhibition : The urea group may interact with active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : The aromatic moieties can bind to various receptors, influencing cellular signaling cascades.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the But-2-yn-1-yne Intermediate : This is achieved through alkylation reactions.
- Coupling with Urea : The intermediate is then reacted with urea derivatives under controlled conditions to yield the final product.
Table 2: Comparison of Structural Derivatives
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Compound D | Similar urea structure | Contains a hydroxyl group |
| Compound E | Chloro substituent instead of methoxy | Potentially enhanced biological activity |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Effects : A recent study demonstrated that a similar derivative induced apoptosis in breast cancer cells via mitochondrial pathways .
- Antimicrobial Assays : Another investigation highlighted the effectiveness of related compounds against resistant bacterial strains, suggesting potential applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
